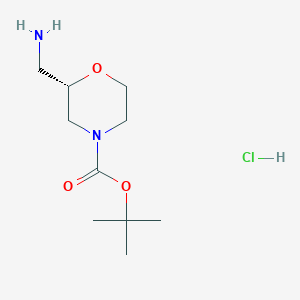

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride

CAS No.: 1820580-71-9

Cat. No.: VC5833286

Molecular Formula: C10H21ClN2O3

Molecular Weight: 252.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820580-71-9 |

|---|---|

| Molecular Formula | C10H21ClN2O3 |

| Molecular Weight | 252.74 |

| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 |

| Standard InChI Key | HJYMDZCABLMKRN-QRPNPIFTSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The free base form of the compound, tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate, has the molecular formula C₁₀H₂₀N₂O₃ and a molar mass of 216.28 g/mol . The hydrochloride salt adds a chloride ion, resulting in the formula C₁₀H₂₁ClN₂O₃ and a molar mass of 252.74 g/mol. The (2S) configuration denotes the absolute stereochemistry at the second carbon of the morpholine ring, critical for interactions in chiral environments .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number (Free Base) | 879403-42-6 | |

| IUPAC Name (Free Base) | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |

| Molecular Formula (Salt) | C₁₀H₂₁ClN₂O₃ | * |

| ChEMBL ID | CHEMBL4590147 |

*Derived from free base data and HCl addition.

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves three key steps, as outlined in :

-

Sulfonation: (S)-2-(Hydroxymethyl)morpholin-4-carboxylate tert-butyl ester is reacted with toluenesulfonyl chloride in dichloromethane and triethylamine to yield (S)-2-(toluenesulfonyloxymethyl)morpholin-4-carboxylate tert-butyl ester.

-

Azide Substitution: The tosyl intermediate undergoes nucleophilic displacement with sodium azide in dimethylformamide at 90°C, forming (S)-2-(azidomethyl)morpholin-4-carboxylate tert-butyl ester.

-

Hydrogenation and Salt Formation: Catalytic hydrogenation (10% Pd/C, H₂ at 60 psi) reduces the azide to a primary amine, yielding the free base. Treatment with hydrochloric acid produces the hydrochloride salt .

Table 2: Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | TsCl, Et₃N, CH₂Cl₂, 72h, RT | 65% | >95% |

| 2 | NaN₃, DMF, 90°C, 4h | 78% | >90% |

| 3 | H₂, Pd/C, MeOH, 24h; HCl | 85% | >98% |

Physicochemical Properties

Thermal and Solubility Profiles

The free base has a boiling point of 311°C and a density of 1.078 g/cm³ . The hydrochloride salt likely exhibits higher polarity, increasing water solubility—a common trait of amine hydrochlorides. Experimental data for the salt’s melting point or solubility are absent in the sources, but typical hydrochlorides of similar compounds display solubilities >50 mg/mL in water .

Spectroscopic Data

-

IR: Expected peaks include N-H stretches (~3300 cm⁻¹ for amine), C=O (Boc, ~1700 cm⁻¹), and morpholine ring vibrations (~1100 cm⁻¹) .

-

NMR: ¹H NMR of the free base would show tert-butyl singlet (1.4 ppm), morpholine protons (3.4–4.1 ppm), and aminomethyl resonances (2.8–3.2 ppm) .

Applications in Pharmaceutical Chemistry

Role as a Building Block

The compound serves as an intermediate in synthesizing chiral amines for active pharmaceutical ingredients (APIs). The Boc group protects the amine during multi-step syntheses, while the morpholine ring enhances metabolic stability .

Case Study: Antiviral Agents

Morpholine derivatives are pivotal in protease inhibitors. For example, similar structures are used in hepatitis C virus (HCV) NS5A inhibitors. The (2S)-configuration ensures optimal binding to chiral pockets in viral proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume